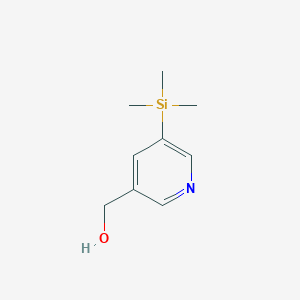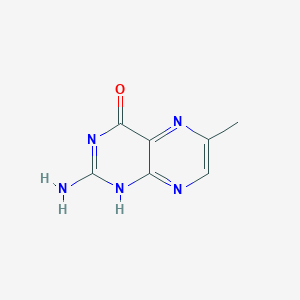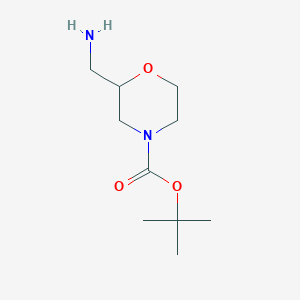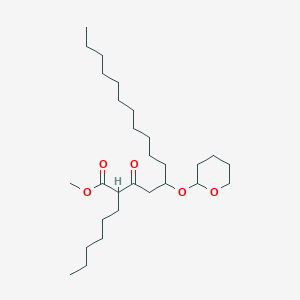
Methyl 2-hexyl-5-(oxan-2-yloxy)-3-oxohexadecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-hexyl-5-(oxan-2-yloxy)-3-oxohexadecanoate is a synthetic compound that is used in scientific research for its unique properties. It belongs to the class of esters and is commonly referred to as MOHE. It is a white crystalline powder that has a molecular weight of 426.65 g/mol. MOHE is synthesized through a multi-step process that involves the use of various reagents and solvents.
Mecanismo De Acción
The mechanism of action of MOHE is not fully understood. It is believed to interact with cell membranes and disrupt their structure, leading to increased permeability. MOHE has also been shown to inhibit the activity of enzymes involved in lipid metabolism.
Efectos Bioquímicos Y Fisiológicos
MOHE has been shown to have several biochemical and physiological effects. It has been shown to increase the solubility and bioavailability of poorly soluble drugs. It has also been shown to have antimicrobial properties. MOHE has been shown to inhibit the activity of enzymes involved in lipid metabolism, which may have implications for the treatment of metabolic disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using MOHE in lab experiments include its ability to enhance the solubility and bioavailability of poorly soluble drugs, its antimicrobial properties, and its ability to act as a surfactant and emulsifier. However, MOHE has some limitations, including its potential toxicity and the need for careful handling and disposal.
Direcciones Futuras
There are several future directions for the use of MOHE in scientific research. One area of interest is the use of MOHE as a potential antibacterial agent. Another area of interest is the use of MOHE in the development of drug delivery systems. MOHE may also have potential applications in the production of medical devices. Further research is needed to fully understand the mechanism of action of MOHE and its potential applications in scientific research.
Conclusion:
Methyl 2-hexyl-5-(oxan-2-yloxy)-3-oxohexadecanoate is a synthetic compound that has unique properties that make it useful in scientific research. It is commonly used as a surfactant, emulsifier, and solubilizer in drug delivery systems. MOHE has been shown to have antimicrobial properties and may have potential applications in the treatment of metabolic disorders. Further research is needed to fully understand the mechanism of action of MOHE and its potential applications in scientific research.
Métodos De Síntesis
The synthesis of MOHE involves several steps. The first step is the reaction of hexanoic acid with methanol to form methyl hexanoate. The second step involves the reaction of methyl hexanoate with 2-bromo-1-hexanol to form methyl 2-hexyl hexanoate. The third step involves the reaction of methyl 2-hexyl hexanoate with sodium hydroxide and ethylene oxide to form methyl 2-hexyl-5-hydroxyhexanoate. The final step involves the reaction of methyl 2-hexyl-5-hydroxyhexanoate with oxalic acid and acetic anhydride to form MOHE.
Aplicaciones Científicas De Investigación
MOHE is used in scientific research for various purposes. It is commonly used as a surfactant in the preparation of nanoparticles and liposomes. It is also used as a solubilizer and emulsifier in drug delivery systems. MOHE has been shown to enhance the bioavailability of poorly soluble drugs. It is also used as a lubricant in the production of medical devices. MOHE has been shown to have antimicrobial properties and is being investigated as a potential antibacterial agent.
Propiedades
IUPAC Name |
methyl 2-hexyl-5-(oxan-2-yloxy)-3-oxohexadecanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H52O5/c1-4-6-8-10-11-12-13-14-15-19-24(33-27-21-17-18-22-32-27)23-26(29)25(28(30)31-3)20-16-9-7-5-2/h24-25,27H,4-23H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYBPPYGMJPYBFL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(CC(=O)C(CCCCCC)C(=O)OC)OC1CCCCO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H52O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-hexyl-5-(oxan-2-yloxy)-3-oxohexadecanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B116735.png)
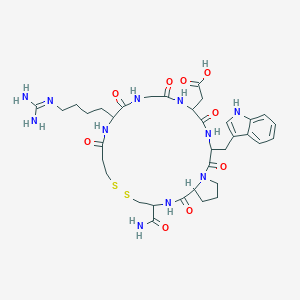
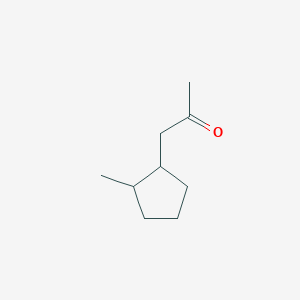
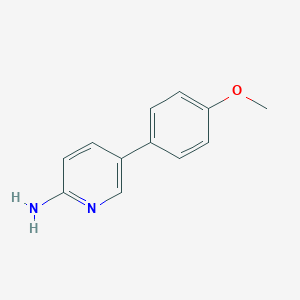
![2-[(Azidoacetyl)amino]-2-deoxy-D-glucopyranose 1,3,4,6-tetraacetate](/img/structure/B116752.png)
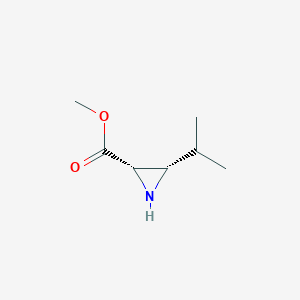
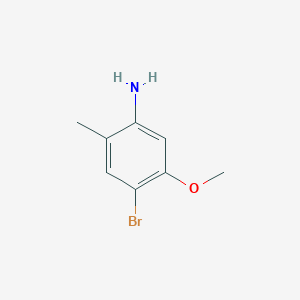
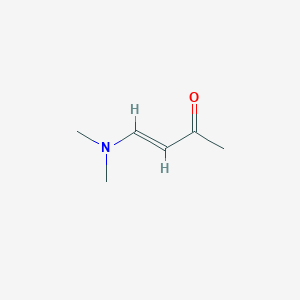
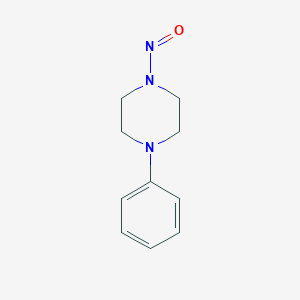
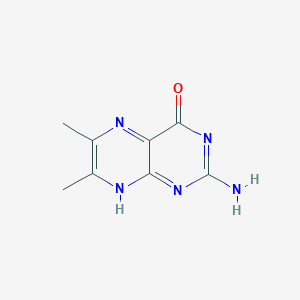
![5-Chloro-2-methyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B116764.png)
